2,5-Diamino-4,6-dihydroxypyrimidine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyrimidines, which are six-membered aromatic rings containing nitrogen atoms at specific positions.
The synthesis of 2,5-diamino-4,6-dihydroxypyrimidine typically involves several steps:
The molecular structure of 2,5-diamino-4,6-dihydroxypyrimidine can be described as follows:
The compound exhibits a planar structure typical of pyrimidines, allowing for potential interactions with biological targets such as enzymes involved in nucleic acid metabolism .
2,5-Diamino-4,6-dihydroxypyrimidine participates in various chemical reactions:
Common reagents used include bases for nucleophilic substitution and oxidizing agents for redox reactions.
The mechanism of action for 2,5-diamino-4,6-dihydroxypyrimidine primarily involves its role as an inhibitor in biochemical pathways:
The physical and chemical properties of 2,5-diamino-4,6-dihydroxypyrimidine include:
These properties are essential for determining the handling and storage conditions necessary for maintaining compound integrity.
2,5-Diamino-4,6-dihydroxypyrimidine has several scientific applications:
2,5-Diamino-4,6-dihydroxypyrimidine (C₄H₆N₄O₂) exhibits complex tautomeric behavior due to multiple hydrogen-bonding donor/acceptor sites. Quantum mechanical studies reveal that the diketo tautomer (4,6-dihydroxy form) dominates in the gas phase and non-polar solvents, stabilized by intramolecular hydrogen bonds between adjacent amino and carbonyl groups . Polar solvents shift the equilibrium toward zwitterionic forms, where proton transfer from hydroxyl groups to ring nitrogen atoms creates charged species with enhanced dipole moments (6–8 Debye). Ab initio calculations (MP2/cc-pVTZ level) predict the relative stability of tautomers follows this order: diketo > N3-protonated > N1-protonated, with energy differences of 0–3 kcal/mol . Nuclear magnetic resonance (NMR) chemical shift calculations corroborate experimental data, showing distinct ¹⁵N signatures for amine (–350 ppm) versus imine (–150 ppm) nitrogen atoms.
Table 1: Relative Stability of Key Tautomers
Tautomer Form | Energy (Hartree) | Relative Energy (kcal/mol) | Dominant Environment |
---|---|---|---|
Diketo (4,6-dihydroxy) | -436.892 | 0.0 | Gas phase |
N1-Protonated zwitterion | -436.885 | 4.4 | Polar solvents |
N3-Protonated zwitterion | -436.888 | 2.5 | Aqueous solution |
X-ray diffraction analysis of ricin A chain complexes (PDB: 1IL5) reveals 2,5-diamino-4,6-dihydroxypyrimidine bound in its diketo configuration, with bond lengths confirming carbonyl character (C4=O: 1.24 Å, C6=O: 1.26 Å) [3]. The crystal lattice exhibits three-dimensional hydrogen-bonding networks where the pyrimidine acts as both donor and acceptor. Each molecule forms:
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level characterizes the electronic landscape of 2,5-diamino-4,6-dihydroxypyrimidine. The highest occupied molecular orbital (HOMO) density localizes on C5─N5 and C2─N2 bonds (–7.2 eV), indicating nucleophilic sites susceptible to electrophilic attack, such as chlorination [4] . Conversely, the lowest unoccupied molecular orbital (LUMO) concentrates on C4 and C6 carbonyl carbons (–1.8 eV), explaining regioselective reactions at these positions. Global reactivity descriptors calculated from HOMO-LUMO gaps include:
Explicit-solvent molecular dynamics (MD) simulations (50 ns, AMBER force field) elucidate dynamic solvation behavior. In aqueous environments, 2,5-diamino-4,6-dihydroxypyrimidine maintains stable intramolecular H-bonds (N2─H⋯O4, N5─H⋯O6; lifetime > 85% of simulation) while forming intermittent (~0.5 ps duration) hydrogen bonds with water. The solute hosts a first hydration shell of 12–14 water molecules, primarily coordinated to carbonyl oxygen atoms (O4, O6) and amino groups (N2, N5). Radial distribution functions (RDFs) show sharp peaks at 1.8 Å for Oₛₒₗᵥ─Hₛₒₗᵥ⋯O4/O6 interactions and 2.0 Å for N─H⋯Oₛₒₗᵥ hydrogen bonds. In dimethyl sulfoxide (DMSO), solvent molecules coordinate strongly to amino groups via S=O⋯H─N bonds (RDF peak at 2.0 Å), disrupting intramolecular H-bonds and enhancing molecular flexibility. Free energy calculations (MM-PBSA) confirm higher solvation stability in water (–15.2 kcal/mol) versus DMSO (–9.8 kcal/mol), rationalizing preferential crystallization from aqueous media [5] [9].
Table 2: Solvation Properties from MD Simulations
Solvent | Hydration Shell Size | H-bond Lifetime (ps) | Solvation Free Energy (kcal/mol) | Primary Interaction Sites |
---|---|---|---|---|
Water | 12–14 molecules | 0.5 | –15.2 | O4, O6, N2, N5 |
DMSO | 8–10 molecules | 2.5 | –9.8 | N2, N5 |
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